3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with chlorophenyl, methoxyphenyl, and methyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methoxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to form the furochromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or aminated derivatives .
Scientific Research Applications
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: This compound shares structural similarities with 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one but differs in its core structure and functional groups.
4-Methoxy-7H-furo[3,2-g]chromen-7-one: Another related compound with a similar furochromenone core but lacking the chlorophenyl and methyl substitutions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H17ClO4 |
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Molecular Weight |
416.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H17ClO4/c1-14-24-21(22(13-29-24)16-3-7-17(26)8-4-16)11-20-19(12-23(27)30-25(14)20)15-5-9-18(28-2)10-6-15/h3-13H,1-2H3 |
InChI Key |
XBQWLTQIIGQCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=O)O2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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